REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH3:11][NH:12]C(O)C>C1(C)C=CC=CC=1>[CH3:11][N:12]1[CH2:6][CH2:5][O:4][C:2](=[O:3])[C:1]1=[O:8]
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Name
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|
Quantity
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1.81 mL
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Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CNC(C)O
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 h
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Duration
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5 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated to dryness
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Type
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CUSTOM
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Details
|
triturated with ether
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Type
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CUSTOM
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Details
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the residue chromatographed (SiO2, 0-5% MeOH in CH2Cl2)
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Name
|
|
Type
|
product
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Smiles
|
CN1C(C(OCC1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |